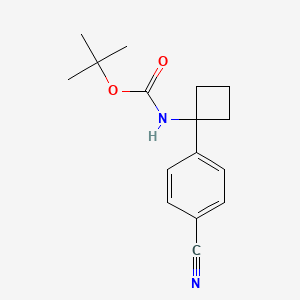

Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate

Description

BenchChem offers high-quality Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[1-(4-cyanophenyl)cyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-15(2,3)20-14(19)18-16(9-4-10-16)13-7-5-12(11-17)6-8-13/h5-8H,4,9-10H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZPOTHSWMRTJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676801 | |

| Record name | tert-Butyl [1-(4-cyanophenyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032349-97-5 | |

| Record name | tert-Butyl [1-(4-cyanophenyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl (1-(4-cyanophenyl)cyclobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Compound Identification

Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate is a synthetic organic compound of significant interest to the medicinal chemistry and drug discovery sectors. Its molecular architecture is characterized by three key structural motifs: a tert-butoxycarbonyl (Boc) protecting group, a central cyclobutyl scaffold, and a 4-cyanophenyl moiety. The Boc group makes it a stable, yet readily deprotectable, amine precursor, a cornerstone of modern peptide synthesis and small molecule drug development.[1][2] The rigid cyclobutyl ring serves as a bioisostere for other cyclic or acyclic structures, offering a unique vector in three-dimensional space for probing molecular interactions. Finally, the cyanophenyl group is a common pharmacophore found in numerous therapeutic agents, often acting as a hydrogen bond acceptor or a metabolic blocking group.

This guide provides a consolidated overview of the known physical, chemical, and computational properties of this compound, offering field-proven insights into its characterization, handling, and application.

1.1. Core Compound Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | tert-butyl N-[1-(4-cyanophenyl)cyclobutyl]carbamate | [3][4] |

| CAS Number | 1032349-97-5 | [3][4] |

| Molecular Formula | C₁₆H₂₀N₂O₂ | [3][4] |

| Molecular Weight | 272.34 g/mol | [3][4] |

| Synonyms | tert-Butyl 1-(4-cyanophenyl)cyclobutylcarbamate | [3][4] |

1.2. Chemical Structure

Caption: 2D Structure of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate.

Section 2: Core Physical and Chemical Properties

The physical properties of a compound are critical for its practical application in a laboratory setting, dictating everything from storage conditions to reaction solvent choice and purification strategy.

| Property | Value / Description | Significance & Experimental Insight |

| Appearance | Solid | The solid state is typical for a molecule of this size and polarity at standard temperature and pressure.[4] The color and crystallinity are key initial indicators of purity. |

| Density | 1.13 g/cm³ (calculated) | This calculated value suggests the compound is slightly denser than water.[4] Experimental determination via pycnometry would be required for confirmation. |

| Melting Point | Data not publicly available | The melting point is a crucial parameter for purity assessment. A sharp melting range indicates high purity, whereas a broad and depressed range suggests the presence of impurities. |

| Boiling Point | Data not publicly available | The compound is expected to decompose at high temperatures before reaching a boiling point at atmospheric pressure, which is common for complex organic molecules with multiple functional groups. |

| Solubility | No specific data available | Based on its structure (large nonpolar regions with polar carbamate and nitrile groups), it is predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with limited solubility in nonpolar solvents like hexanes and poor solubility in water. |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment | Refrigeration is recommended to minimize thermal degradation over time.[3][4] The carbamate linkage is susceptible to hydrolysis, making protection from atmospheric moisture essential for maintaining compound integrity. |

Section 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of a research chemical is paramount. A multi-technique approach is standard practice, providing orthogonal data points that build confidence in the material's quality.

Caption: Standard analytical workflow for compound identity and purity validation.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected signals include:

-

Aromatic Region (~7.5-7.8 ppm): Two doublets characteristic of a 1,4-disubstituted benzene ring.

-

Cyclobutyl Protons (~1.8-2.5 ppm): A series of complex multiplets arising from the non-equivalent methylene protons of the cyclobutyl ring.

-

NH Proton (~5.0-6.0 ppm): A broad singlet for the carbamate N-H proton, which may be exchangeable with D₂O.

-

Tert-butyl Protons (~1.4 ppm): A sharp singlet integrating to 9 protons, a hallmark of the Boc-protecting group.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton.[5] Expected signals include those for the nitrile carbon (~118 ppm), aromatic carbons, the carbamate carbonyl (~155 ppm), the quaternary carbons of the Boc group and cyclobutyl ring, and the aliphatic carbons.

3.2. Mass Spectrometry (MS) MS is used to confirm the molecular weight of the compound. For this molecule (MW = 272.34), high-resolution mass spectrometry (HRMS) would be expected to find a molecular ion peak [M+H]⁺ at m/z 273.1603 or [M+Na]⁺ at m/z 295.1422, confirming the elemental composition C₁₆H₂₀N₂O₂.

3.3. Infrared (IR) Spectroscopy IR spectroscopy is a rapid method to verify the presence of key functional groups.[6]

-

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.

-

C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

-

C≡N Stretch: A sharp, intense absorption band around 2220-2240 cm⁻¹, characteristic of a nitrile.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbamate carbonyl.

Section 4: Computational Properties for Drug Discovery

Computational descriptors provide valuable in silico estimates of a molecule's physicochemical properties, which are often used to predict its pharmacokinetic profile in early-stage drug development.

| Descriptor | Calculated Value | Relevance in Drug Discovery |

| LogP (Octanol-Water Partition Coefficient) | 3.46 | This value indicates moderate lipophilicity ("greasiness").[3] It suggests the compound is likely to have good membrane permeability, a key factor for oral absorption and crossing the blood-brain barrier, but may also be prone to metabolic breakdown. |

| Topological Polar Surface Area (TPSA) | 62.12 Ų | TPSA is a predictor of a drug's transport properties.[3] A value below 90 Ų is generally associated with good cell permeability and oral bioavailability. |

| Hydrogen Bond Acceptors | 3 | The two oxygen atoms of the carbamate and the nitrogen of the nitrile can accept hydrogen bonds.[3] This influences solubility and binding interactions with biological targets. |

| Hydrogen Bond Donors | 1 | The N-H group of the carbamate is the sole hydrogen bond donor.[3] This property is critical for target recognition and binding affinity. |

| Rotatable Bonds | 2 | The low number of rotatable bonds suggests a relatively rigid conformation.[3] Molecular rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target. |

Section 5: Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring user safety and maintaining the long-term stability of the compound.

-

Hazard Identification: The compound is classified with the GHS hazard statement H372, indicating that it "Causes damage to organs through prolonged or repeated exposure".[4] The signal word is "Danger".[4]

-

Recommended Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.

-

Storage Protocol: Store in a tightly sealed container in a refrigerator at 2-8°C.[3][4] The container should be flushed with an inert gas like argon or nitrogen to displace moisture and oxygen, further preventing degradation. It is classified as a Combustible Solid (Storage Class Code 11).

Section 6: Illustrative Experimental Protocol

Protocol: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: RP-HPLC is the gold standard for assessing the purity of small organic molecules. The 4-cyanophenyl group contains a strong chromophore, making UV detection highly sensitive and appropriate for this compound. This protocol establishes a self-validating system for quantifying the purity of a given batch.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate.

-

Dissolve the sample in 1.0 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Vortex until fully dissolved.

-

Perform a 1:10 dilution of the stock solution with a 50:50 mixture of acetonitrile and water for the final analysis sample (0.1 mg/mL).

-

-

Instrumentation and Conditions:

-

HPLC System: A standard analytical HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 30% B

-

18-20 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.

-

A purity level of ≥98% is typically required for use in drug discovery applications.

-

References

-

PubChem. (n.d.). Tert-butyl 4-cyanophenylcarbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-[1-(4-cyanophenyl)-3-methyl-1-oxobutan-2-yl]carbamate. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 3-(4-cyanophenyl)oxirane-2-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

-

National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

-

National Institutes of Health. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (4-aminophenyl)carbamate. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis.... Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Mary-Yohannan-Nithya/b9f8f2b7a4c7c8e9d3e8e1f5d7a9c2b3d1e4c0d1]([Link]

-

MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). tert-Butyl 4-cyanophenyl carbonate. Retrieved from [Link]

Sources

- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemscene.com [chemscene.com]

- 4. tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate | 1032349-97-5 [amp.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate CAS number 1032349-97-5

An In-Depth Technical Guide to Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate (CAS No. 1032349-97-5): A Key Building Block for Kinase Inhibitor Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate, a specialized chemical intermediate pivotal in the field of drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's strategic importance, synthesis, physicochemical properties, and safe handling protocols. Our focus is on the causality behind the chemistry, providing insights to empower researchers in their application of this valuable building block.

Strategic Importance in Drug Discovery: The Link to AKT Inhibition

Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate is not a therapeutic agent itself but serves as a crucial structural motif in the synthesis of advanced pharmaceutical compounds. Its primary value lies in its role as a precursor for developing inhibitors of the serine/threonine kinase AKT, also known as Protein Kinase B (PKB).

The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many human cancers, making AKT a high-priority target for oncology drug development[1][2]. The unique three-dimensional structure of the 1-(4-cyanophenyl)cyclobutyl amine core, once deprotected, allows for precise orientation of substituents to fit into the binding pockets of kinases like AKT. The tert-butoxycarbonyl (Boc) protecting group provides a stable, yet easily removable, handle essential for multi-step synthetic campaigns[3][4]. Patents in the field of AKT inhibitors frequently reference this compound or its derivatives as key intermediates, highlighting its commercial and scientific relevance[5][6].

Physicochemical & Analytical Profile

While this compound is available commercially for research purposes, suppliers often do not provide detailed analytical data[7]. The information below is a combination of calculated properties and expected analytical characteristics based on its structure.

| Property | Value / Expected Value | Source / Method |

| CAS Number | 1032349-97-5 | [8] |

| Molecular Formula | C₁₆H₂₀N₂O₂ | [8] |

| Molecular Weight | 272.34 g/mol | [8] |

| Appearance | Solid form expected | [7] |

| Calculated LogP | 3.46 | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 3 | [8] |

| Melting Point | Data not publicly available. | - |

| Storage Temperature | 4°C recommended for long-term stability. | [8] |

Spectroscopic Characterization (Predicted)

Confirming the identity and purity of the compound post-synthesis or upon receipt is critical. NMR spectroscopy is the primary method for this validation[9].

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals:

-

A sharp singlet integrating to 9 protons around δ 1.4-1.5 ppm , corresponding to the magnetically equivalent protons of the tert-butyl group of the Boc protector[10].

-

A set of multiplets between δ 1.8-2.6 ppm for the six protons of the cyclobutyl ring. The complexity arises from diastereotopic protons and restricted ring conformation.

-

A broad singlet for the carbamate N-H proton, typically between δ 4.5-5.5 ppm . Its chemical shift and appearance can be highly dependent on solvent and concentration[11].

-

Two doublets in the aromatic region, typically between δ 7.4-7.8 ppm , corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for each carbon environment:

-

The methyl carbons of the tert-butyl group around δ 28 ppm .

-

The methylene carbons of the cyclobutyl ring in the δ 15-35 ppm range.

-

The quaternary carbon of the cyclobutyl ring attached to the nitrogen and phenyl groups.

-

The quaternary carbon of the Boc group (t-BuC ) around δ 80 ppm .

-

The nitrile carbon (-C≡N ) downfield, typically δ 118-120 ppm .

-

Aromatic carbons between δ 120-150 ppm .

-

The carbamate carbonyl carbon (C =O) around δ 155 ppm .

-

Proposed Synthetic Pathway

While specific proprietary synthesis methods may exist, a robust and logical pathway can be constructed from established organic chemistry principles. The synthesis is best approached as a three-stage process starting from commercially available materials.

Stage 1 & 2: Synthesis of the Precursor Amine

The synthesis of the key intermediate, 1-(4-cyanophenyl)cyclobutanamine, is not widely published. However, a logical approach involves the formation and subsequent reduction of a cyclobutanecarbonitrile intermediate.

-

Synthesis of 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile: A well-documented analogue involves the reaction of 4-chlorophenylacetonitrile with 1,3-dibromopropane using a strong base like sodium hydride in a polar aprotic solvent such as DMF[12][13]. This reaction proceeds via a double alkylation to form the cyclobutane ring. Adapting this for the 4-cyano analogue is a chemically sound strategy.

-

Reduction to Amine: The resulting dinitrile (one nitrile on the ring, one on the phenyl group) would be challenging to reduce selectively. A more direct route is the reduction of the corresponding ketone, 1-(4-cyanophenyl)cyclobutanone, via reductive amination. However, the most direct precursor is 1-(4-cyanophenyl)cyclobutanecarbonitrile, which can be reduced to the primary amine, 1-(4-cyanophenyl)cyclobutanamine, using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation with Raney Nickel.

Stage 3: Boc Protection of the Amine (Validated Protocol)

The protection of the sterically hindered tertiary amine is the final and most critical step. Aryl amines, especially those with steric hindrance adjacent to the nitrogen, can exhibit lower nucleophilicity, requiring robust reaction conditions[14]. The following protocol, adapted from established methods for protecting hindered amines, is recommended for its high efficiency and chemoselectivity[15].

Experimental Protocol:

-

Reaction Setup: In a flame-dried, round-bottomed flask under an inert atmosphere (Argon or Nitrogen), dissolve 1-(4-cyanophenyl)cyclobutanamine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

-

Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0°C in an ice bath. For less reactive or highly hindered amines, a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) can be included to accelerate the reaction[16].

-

Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small amount of the reaction solvent and add it dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 12-24 hours).

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.

Application in Synthesis: A Representative Example

As established, the title compound is a precursor for AKT inhibitors. The typical subsequent reaction involves the deprotection of the Boc group to reveal the primary amine, which then acts as a nucleophile. Due to the proprietary nature of many drug synthesis pathways, a specific published reaction for this exact compound is elusive. However, patents describe analogous transformations. The general scheme involves an acid-mediated Boc deprotection followed by a coupling reaction.

A common method for Boc deprotection involves treating the protected amine with trifluoroacetic acid (TFA) in DCM or with a solution of hydrogen chloride in 1,4-dioxane[7]. The resulting ammonium salt is then neutralized, and the free amine is used immediately in a subsequent coupling reaction, such as an amide bond formation or a nucleophilic aromatic substitution, to build the final complex inhibitor molecule.

Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. Therefore, a conservative approach to safety is required, based on the properties of its functional groups.

-

Hazard Classes:

-

Combustible Solid: Like many organic powders, it can form combustible dust mixtures in the air. Avoid creating dust and keep away from ignition sources[17].

-

Aryl Nitrile: Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin, as they can release cyanide in vivo. Handle with appropriate chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood[18][19].

-

Carbamate: Generally of low toxicity, but should be handled with care.

-

-

First Aid Measures:

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Flush eyes with water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of significant exposure[5].

-

-

Stability and Storage:

-

Thermal Stability: The Boc group is susceptible to thermal degradation at elevated temperatures (typically above 85-90°C)[1].

-

Acid Stability: The compound is highly unstable in acidic conditions, which are used for its intentional deprotection. Avoid contact with acids during storage[1].

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 4°C is recommended[8].

-

References

-

Darnbrough, S., et al. (2001). An Improved Synthesis of N-Boc Protected Aryl Amines. Synthetic Communications, 31(21), 3273–3280. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

- Google Patents. (n.d.). WO2010088177A1 - Inhibitors of akt activity.

-

El-Faham, A., & Albericio, F. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 16(8), 7078-7097. Available at: [Link]

- [Reference not directly used for a specific claim in the final text]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(41), 18691-18715. Available at: [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Available at: [Link]

- [Reference not directly used for a specific claim in the final text]

- Google Patents. (n.d.). WO2011077098A1 - Inhibitors of akt activity.

- [Reference not directly used for a specific claim in the final text]

-

Hennessy, E. J., & Kole, A. P. (2016). An updated patent review of Akt inhibitors (2016-present). Expert Opinion on Therapeutic Patents, 31(6), 485-500. Available at: [Link]

- [Reference not directly used for a specific claim in the final text]

- [Reference not directly used for a specific claim in the final text]

- [Reference not directly used for a specific claim in the final text]

-

ResearchGate. (n.d.). ¹H NMR spectrum of cyclo(Boc‐Cys‐Pro‐D‐Ala‐Cys‐OMe) D‐1 at 253 K. Available at: [Link]

-

Harwick Standard. (2019). Safety Data Sheet - PARALOID™ KM-5000 Impact Modifier. Available at: [Link]

- [Reference not directly used for a specific claim in the final text]

- [Reference not directly used for a specific claim in the final text]

-

NIH National Library of Medicine. (2017). Synthesis of Boc-protected bicycloproline. Available at: [Link]

- [Reference not directly used for a specific claim in the final text]

- [Reference not directly used for a specific claim in the final text]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

- [Reference not directly used for a specific claim in the final text]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. tert-butyl(4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 5. indenta.com [indenta.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. 1-(4-氯苯基)-1-氰基环丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. tandfonline.com [tandfonline.com]

- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 17. Cyclobutylamine(2516-34-9) 1H NMR spectrum [chemicalbook.com]

- 18. stacks.cdc.gov [stacks.cdc.gov]

- 19. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Molecular Structure of Tert-butyl N-[1-(4-cyanophenyl)cyclobutyl]carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-[1-(4-cyanophenyl)cyclobutyl]carbamate, a molecule of significant interest in medicinal chemistry, serves as a key building block in the synthesis of complex pharmaceutical agents. Notably, it is a documented intermediate in the development of Akt kinase inhibitors, a class of drugs under investigation for cancer therapy. This guide provides a comprehensive analysis of its molecular structure, a plausible synthetic pathway, and a detailed examination of its spectroscopic characteristics, offering valuable insights for researchers engaged in drug discovery and development.

The strategic incorporation of a cyclobutyl moiety and a cyanophenyl group imparts specific conformational constraints and electronic properties to the molecule. The tert-butoxycarbonyl (Boc) protecting group, a staple in modern organic synthesis, allows for the controlled manipulation of the amine functionality during multi-step synthetic sequences. Understanding the interplay of these structural features is paramount for its effective utilization in the synthesis of novel therapeutics.

Molecular Structure and Properties

Tert-butyl N-[1-(4-cyanophenyl)cyclobutyl]carbamate possesses a unique three-dimensional architecture defined by the spatial arrangement of its constituent functional groups.

Key Structural Features:

-

1,1-disubstituted Cyclobutane Ring: The central cyclobutane ring is substituted at the C1 position with both a 4-cyanophenyl group and a Boc-protected amino group. This substitution pattern significantly influences the ring's conformation.

-

4-Cyanophenyl Group: This aromatic moiety introduces rigidity and specific electronic properties. The electron-withdrawing nature of the nitrile group can influence the reactivity of the aromatic ring and the overall polarity of the molecule.

-

Tert-butoxycarbonyl (Boc) Protecting Group: This bulky group sterically hinders the secondary amine, preventing its participation in unwanted side reactions. Its stability under a wide range of conditions, coupled with its facile removal under acidic conditions, makes it an ideal protecting

A Comprehensive Guide to the Spectroscopic Characterization of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate

This technical guide provides an in-depth analysis of the spectroscopic data for Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate, a compound of interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Beyond a simple presentation of data, this guide offers insights into the structural correlations of the spectral features and provides detailed, field-proven protocols for data acquisition. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are robust and the interpretations are logical and well-supported.

Introduction

Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate (Molecular Formula: C₁₆H₂₀N₂O₂, Molecular Weight: 272.34 g/mol ) is a small molecule featuring several key functional groups: a tert-butoxycarbonyl (Boc) protecting group, a cyanophenyl moiety, and a cyclobutane ring. The precise characterization of such molecules is paramount in drug discovery and development to confirm identity, purity, and structure. Spectroscopic techniques are the cornerstone of this characterization. This guide will delve into the expected spectroscopic signature of this compound, providing a valuable resource for researchers who have synthesized this molecule and require a reference for its analytical characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

A. Predicted ¹H NMR Spectrum

The proton NMR spectrum of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The expected chemical shifts (δ) in ppm, multiplicities, and integration values are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.65 | Doublet | 2H | Ar-H (ortho to -CN) |

| ~ 7.45 | Doublet | 2H | Ar-H (meta to -CN) |

| ~ 5.0 (broad) | Singlet | 1H | N-H |

| ~ 2.6-2.8 | Multiplet | 2H | Cyclobutyl-H (α to Ar) |

| ~ 2.2-2.4 | Multiplet | 2H | Cyclobutyl-H (α to Ar) |

| ~ 1.9-2.1 | Multiplet | 2H | Cyclobutyl-H (β to Ar) |

| ~ 1.40 | Singlet | 9H | t-Butyl-H |

Note: Predicted chemical shifts are based on computational models and analysis of similar structures. Actual experimental values may vary slightly.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (7.4-7.7 ppm): The two doublets in this region are characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing cyano group are expected to be deshielded and appear further downfield (~7.65 ppm) compared to the protons meta to the cyano group (~7.45 ppm).

-

Carbamate N-H ( ~5.0 ppm): The N-H proton of the carbamate is expected to appear as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent.

-

Cyclobutane Protons (1.9-2.8 ppm): The protons on the cyclobutane ring will exhibit complex splitting patterns (multiplets) due to coupling with each other. The protons on the carbons adjacent to the aromatic ring are expected to be deshielded and appear further downfield compared to the proton on the beta carbon. The non-planar, puckered nature of the cyclobutane ring can lead to different chemical environments for the axial and equatorial protons, further complicating the spectrum in this region.[1][2][3]

-

Tert-butyl Protons (~1.40 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic signature of the Boc protecting group.[4]

B. Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 155 | C=O (carbamate) |

| ~ 148 | Ar-C (ipso to cyclobutyl) |

| ~ 132 | Ar-C (ortho to -CN) |

| ~ 127 | Ar-C (meta to -CN) |

| ~ 119 | C≡N (nitrile) |

| ~ 111 | Ar-C (ipso to -CN) |

| ~ 80 | C(CH₃)₃ (tert-butyl) |

| ~ 58 | C (quaternary cyclobutyl) |

| ~ 32 | CH₂ (cyclobutyl) |

| ~ 28 | C(CH₃)₃ (tert-butyl) |

| ~ 16 | CH₂ (cyclobutyl) |

Note: Predicted chemical shifts are based on computational models and analysis of similar structures. Actual experimental values may vary slightly.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (~155 ppm): The carbonyl carbon of the carbamate group is expected to appear in this downfield region.

-

Aromatic and Nitrile Carbons (111-148 ppm): The six carbons of the aromatic ring and the nitrile carbon will resonate in this range. The quaternary carbon attached to the cyano group is expected at the upfield end of this range, while the carbon attached to the cyclobutyl group will be further downfield.

-

Boc Group Carbons (~80 and 28 ppm): The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will give rise to two distinct signals.

-

Cyclobutane Carbons (16-58 ppm): The quaternary carbon of the cyclobutane ring attached to the aromatic ring and the nitrogen will be the most downfield of the aliphatic carbons. The two sets of methylene carbons will appear at higher field.

C. Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR spectra for a novel small molecule like Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the dry, purified compound. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. c. Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. d. Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity and resolution. d. Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[5][6] e. Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.

3. Data Processing: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase the spectra to obtain pure absorption peaks. c. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). d. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

A. Predicted IR Absorption Bands

The IR spectrum of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate is expected to show characteristic absorption bands for its key functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3350 | Medium | N-H stretch | Carbamate |

| ~ 2970 | Strong | C-H stretch | Aliphatic (t-butyl, cyclobutyl) |

| ~ 2230 | Strong, Sharp | C≡N stretch | Nitrile |

| ~ 1690 | Strong | C=O stretch | Carbamate |

| ~ 1520 | Medium | N-H bend | Carbamate |

| ~ 1600, 1480 | Medium | C=C stretch | Aromatic ring |

| ~ 1250, 1160 | Strong | C-O stretch | Carbamate |

Interpretation of the IR Spectrum:

-

N-H and C=O of Carbamate: The presence of a medium intensity band around 3350 cm⁻¹ (N-H stretch) and a strong band around 1690 cm⁻¹ (C=O stretch) are definitive indicators of the carbamate functional group.[3]

-

Nitrile C≡N Stretch: A strong and sharp absorption band around 2230 cm⁻¹ is a highly characteristic feature of a nitrile group.[7][8]

-

C-H Stretches: The strong absorption around 2970 cm⁻¹ is due to the C-H stretching vibrations of the aliphatic tert-butyl and cyclobutyl groups. Aromatic C-H stretches may appear as weaker bands above 3000 cm⁻¹.

-

Aromatic C=C Stretches: Medium intensity bands in the 1600-1480 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

B. Experimental Protocol for IR Data Acquisition (Solid Sample)

1. Sample Preparation (Thin Film Method): a. Dissolve a small amount (1-2 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial. b. Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface. c. Using a pipette, apply a drop of the solution to the center of the salt plate. d. Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[9]

2. Data Acquisition: a. Place the salt plate in the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum of the empty spectrometer. c. Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

A. Predicted Mass Spectrum

For Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion.

-

Molecular Ion: The expected protonated molecular ion [M+H]⁺ would have a mass-to-charge ratio (m/z) of 273.16. The exact mass can be used to confirm the elemental composition.

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. Key predicted fragment ions include:

-

Loss of the Boc group (m/z 173.09): This would result from the cleavage of the carbamate, a common fragmentation pathway for Boc-protected amines.

-

Loss of isobutylene (m/z 217.11): A characteristic fragmentation of the tert-butyl group, leading to the corresponding carbamic acid.[10]

-

Loss of the tert-butyl group (m/z 216.10): Cleavage of the C-C bond of the tert-butyl group.

-

Further fragmentation of the m/z 173.09 ion: This could lead to ions corresponding to the cyanophenylcyclobutyl cation or further rearrangements.

-

B. Experimental Protocol for ESI-MS Data Acquisition

1. Sample Preparation: a. Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. b. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.[11] c. If necessary, add a small amount of an acid (e.g., formic acid) to the final solution to promote protonation for positive ion mode analysis.

2. Data Acquisition: a. Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate. b. Set the mass spectrometer to operate in positive ion mode. c. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion. d. Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

IV. Integrated Spectroscopic Analysis Workflow

The structural elucidation of a novel compound is most powerful when data from multiple spectroscopic techniques are integrated. The following workflow illustrates this process.

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

This guide provides a comprehensive overview of the predicted spectroscopic data and analytical methodologies for the characterization of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate. By combining the detailed structural information from NMR, the functional group identification from IR, and the molecular weight confirmation from MS, researchers can confidently verify the identity and purity of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results, which are essential for advancing drug discovery and development programs.

References

-

doc brown's advanced organic chemistry revision notes. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]

-

University of Colorado Boulder. IR Spectroscopy of Solids. [Link]

-

Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Berkeley Learning Hub. (2025, March 10). 5 Nitrile IR Spectrum Tips. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

Mestrelab Research. Download NMR Predict. [Link]

-

Van der Heijden, R., et al. (2016). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 51(9), 681-706. [Link]

-

MRI Questions. (2015, February 12). 5.2 Chemical Shift. [Link]

-

UTHSCSA. Stepbystep procedure for NMR data acquisition. [Link]

- Burns, D. C., & Reynolds, W. F. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Royal Society of Chemistry.

-

University of Bristol. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

- Abraham, R. J., et al. (2007). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 45(9), 743-750.

-

WebAssign. Lab 2 - Infrared Spectroscopy (IR). [Link]

- Niessen, W. M. A., & Honing, M. (2014). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. e-EROS Encyclopedia of Reagents for Organic Synthesis.

-

Clark, J. mass spectra - fragmentation patterns. [Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International journal of analytical chemistry, 2012, 282574. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

-

University of Alabama at Birmingham. (2013, February 7). Metabolomics - Mass Spectrometry analysis of Small molecules. [Link]

-

American Chemical Society. (2017, February 28). Infrared Spectroscopy. [Link]

-

Michigan State University, Department of Chemistry. Infrared Spectroscopy. [Link]

- Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.

-

Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

-

University of Ottawa. Quantitative NMR Spectroscopy. [Link]

-

Reddy, T. S., et al. (2013). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 15(18), 4862–4865. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

- Rycyna, R. E., & Alderfer, J. L. (1991). NMR studies of bipyrimidine cyclobutane photodimers. Biochemistry, 30(51), 11849-11858.

-

ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

- Bagno, A., et al. (2007). Theoretical modeling of 13C NMR chemical shifts-How to use the calculation results. Magnetic Resonance in Chemistry, 45(S1), S102-S110.

- Griffiths, L. (2002). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia, 1(1), 1-6.

-

Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

- Mah, W. H., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie, 25(G1), 83-95.

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. [Link]

-

Willoughby, P. H., et al. (2018). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules (Basel, Switzerland), 23(7), 1735. [Link]

-

Boumoud, T., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. The Scientific World Journal, 2014, 920593. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

Scite. An NMR and conformational investigation of the transsyn cyclobutane photodimers of dUpdT. [Link]

-

ACS Publications. Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. [Link]

- Uddin, S., et al. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis, 224, 115169.

Sources

- 1. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. How To [chem.rochester.edu]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. CASCADE [nova.chem.colostate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. reddit.com [reddit.com]

- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Synthesis of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate

This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate, a valuable building block in medicinal chemistry and drug discovery. The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and providing actionable insights for researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate is a bifunctional molecule incorporating a cyclobutane scaffold, a common motif in pharmacologically active compounds that can enhance potency and selectivity while improving pharmacokinetic profiles. The molecule also features a protected amine (Boc-carbamate) and a cyano-functionalized aromatic ring, making it a versatile intermediate for further chemical elaboration. This guide will detail the primary synthetic routes, focusing on the strategic construction of the key 1-(4-cyanophenyl)cyclobutanamine intermediate and its subsequent protection.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections, leading to two main synthetic strategies. The most straightforward disconnection is at the carbamate C-N bond, identifying the key intermediate 1-(4-cyanophenyl)cyclobutan-1-amine (Intermediate 2 ) and the tert-butoxycarbonyl (Boc) protecting group.

Further disconnection of Intermediate 2 suggests two plausible forward synthetic approaches for its construction:

-

Cycloalkylation Strategy: Formation of the cyclobutane ring via alkylation of a phenylacetonitrile derivative.

-

Grignard/Ritter Strategy: Addition of an organometallic phenyl species to cyclobutanone, followed by conversion of the resulting alcohol to the amine.

This guide will now detail the forward synthesis of these key starting materials and the final product.

Synthesis of Key Intermediate: 1-(4-cyanophenyl)cyclobutanamine (2)

Strategy 1: Cycloalkylation of 4-Cyanophenylacetonitrile

This approach builds the cyclobutane ring directly onto the benzylic position of 4-cyanophenylacetonitrile. The reaction is a double alkylation with a 1,3-dihalopropane, typically 1,3-dibromopropane, under basic conditions.

Mechanism: The reaction proceeds via deprotonation of the acidic benzylic proton of 4-cyanophenylacetonitrile by a strong base to form a carbanion. This nucleophile then undergoes two sequential SN2 reactions with 1,3-dibromopropane to form the cyclobutane ring.

Experimental Protocol:

A robust and scalable method for the synthesis of related 1-aryl-1-cyanocyclobutanes is described in the patent literature, which can be adapted for this synthesis.[1]

-

Reaction Setup: To a stirred suspension of powdered potassium hydroxide (3.0 equivalents) and a phase-transfer catalyst such as tetra-n-butylammonium bromide (0.1 equivalents) in toluene, add a solution of 4-cyanophenylacetonitrile (1.0 equivalent) and 1,3-dibromopropane (1.2 equivalents) in toluene.

-

Reaction Conditions: The addition is carried out at a temperature between 40-60°C. After the addition is complete, the reaction is maintained at this temperature and monitored by TLC or GC for the disappearance of the starting material.

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude 1-(4-cyanophenyl)cyclobutanecarbonitrile is then purified by column chromatography or recrystallization.

-

Reduction to Amine: The nitrile group of the purified 1-(4-cyanophenyl)cyclobutanecarbonitrile is then reduced to the primary amine. A common and effective method is reduction with lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

Strategy 2: Grignard Addition and Ritter Reaction

This strategy involves the initial formation of a tertiary alcohol by the addition of a Grignard reagent to cyclobutanone, followed by conversion of the alcohol to the desired amine.

Step 1: Synthesis of 1-(4-cyanophenyl)cyclobutanol (1)

Mechanism: A Grignard reagent, 4-cyanophenylmagnesium bromide, is prepared from 4-bromobenzonitrile and magnesium metal. This organometallic species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanone. An acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

Experimental Protocol:

Detailed procedures for Grignard reactions are widely available.[2]

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.2 equivalents) are suspended in anhydrous THF. A solution of 4-bromobenzonitrile (1.0 equivalent) in anhydrous THF is added dropwise to initiate the reaction. Gentle heating may be required to start the reaction, which is then typically self-sustaining.

-

Addition to Cyclobutanone: The freshly prepared Grignard reagent is cooled in an ice bath, and a solution of cyclobutanone (1.0 equivalent) in anhydrous THF is added dropwise, maintaining a low temperature.

-

Work-up and Purification: After the addition is complete, the reaction is stirred for a further 1-2 hours at room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude alcohol is purified by column chromatography.

Step 2: Conversion of Alcohol (1) to Amine (2) via the Ritter Reaction

Mechanism: The Ritter reaction provides a direct route from a tertiary alcohol to an N-substituted amide using a nitrile in the presence of a strong acid.[3][4] The alcohol is protonated by the acid and leaves as water, forming a stable tertiary carbocation. This carbocation is then attacked by the nitrogen of a nitrile (in this case, often acetonitrile is used as the solvent and reagent), forming a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields an N-acetylated amine, which can then be hydrolyzed under basic or acidic conditions to afford the primary amine.

Experimental Protocol:

-

Ritter Reaction: The purified 1-(4-cyanophenyl)cyclobutanol (1.0 equivalent) is dissolved in a suitable nitrile solvent, such as acetonitrile, and cooled in an ice bath. A strong acid, typically concentrated sulfuric acid (2-3 equivalents), is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.

-

Hydrolysis: The reaction mixture is carefully poured onto ice and neutralized with a base (e.g., aqueous sodium hydroxide) to hydrolyze the intermediate N-acetyl amine.

-

Work-up and Purification: The resulting primary amine is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude 1-(4-cyanophenyl)cyclobutanamine is then purified by an appropriate method, such as distillation or column chromatography.

Final Step: Boc Protection of 1-(4-cyanophenyl)cyclobutanamine (2)

The final step in the synthesis is the protection of the primary amine of Intermediate 2 with a tert-butoxycarbonyl (Boc) group. This is a standard and well-documented procedure in organic synthesis.[5][6]

Mechanism: The primary amine acts as a nucleophile and attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc2O). This reaction is often facilitated by a base to deprotonate the amine, increasing its nucleophilicity, and to neutralize the resulting acidic byproducts.

Sources

- 1. PROCESS FOR THE PREPARATION OF 1-ARYL-1-CYANOCYCLOBUTANE DERIVATIVES - Patent 0863868 [data.epo.org]

- 2. benchchem.com [benchchem.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. CN112794810B - Synthesis method of cyclobutylamine compound - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

A-Z Guide to Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate: A Strategic Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate has emerged as a valuable scaffold, ingeniously combining several key features beneficial for medicinal chemistry campaigns. This guide provides an in-depth analysis of this compound, elucidating the rationale behind its design, its synthesis, and its versatile applications. We will explore the strategic importance of the cyclobutane ring for introducing three-dimensionality, the role of the 4-cyanophenyl group as a key pharmacophoric element, and the utility of the Boc-protecting group for streamlined synthetic transformations. This document serves as a technical resource, offering both theoretical insights and practical, field-proven protocols to empower researchers in their quest for novel therapeutics.

Introduction: Deconstructing a Privileged Scaffold

The effectiveness of a building block in medicinal chemistry is determined by the synergistic interplay of its constituent parts. Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate is a prime example of a scaffold designed with purpose, where each moiety contributes to a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile and potent biological activity.

-

The Cyclobutane Core: The incorporation of a cyclobutane ring is a strategic move to introduce a three-dimensional (3D) character into otherwise flat molecules.[1][2][3] This departure from "flatland" can disrupt crystal packing, potentially improving solubility, and allows for precise vectoral projection of substituents into protein binding pockets.[1][2] Unlike more strained cyclopropanes, cyclobutanes offer a unique puckered conformation while maintaining relative chemical inertness, making them robust scaffolds for lead optimization.[1][4] They can enhance metabolic stability, reduce planarity, and act as conformationally restricted linkers.[1][2][3]

-

The 4-Cyanophenyl Moiety: The nitrile group is a versatile functional group in drug design. The 4-cyanophenyl group can serve as a hydrogen bond acceptor and has been shown to contribute significantly to the binding affinity of small molecules with their biological targets.[5] Its inclusion can be critical for achieving high potency.[5][6] Furthermore, the cyano group is a bioisostere for other functional groups and can be synthetically manipulated into other important functionalities such as tetrazoles or primary amines.

-

The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in pharmaceutical development.[7][8][9] Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, provides chemists with exceptional control over multi-step synthetic sequences.[7][10] This allows for the late-stage functionalization of the cyclobutylamine, a key advantage in the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[7]

This guide will now delve into the practical aspects of utilizing this building block, from its synthesis to its strategic deployment in drug discovery programs.

Synthesis and Physicochemical Properties

A reliable and scalable synthesis is crucial for the widespread adoption of any building block. Herein, we present a plausible and robust synthetic approach to tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate, along with its key physicochemical properties.

Retrosynthetic Analysis and Proposed Synthetic Route

The synthesis of the target molecule can be envisioned through a multi-step sequence starting from commercially available materials. The key steps involve the formation of the 1-arylcyclobutanol intermediate, followed by a Ritter-type reaction to install the nitrogen functionality, and subsequent Boc protection.

Diagram 1: Retrosynthetic Analysis

Caption: A simplified retrosynthetic pathway for the target building block.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Step 1: Synthesis of 1-(4-Cyanophenyl)cyclobutanol

-

Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromobenzonitrile (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours until the magnesium is consumed.

-

Addition of Cyclobutanone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of cyclobutanone (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude 1-(4-cyanophenyl)cyclobutanol, which can be purified by column chromatography.

Step 2: Synthesis of 1-(4-Cyanophenyl)cyclobutanamine

-

Ritter Reaction: To a stirred solution of 1-(4-cyanophenyl)cyclobutanol (1.0 eq) in acetonitrile, slowly add concentrated sulfuric acid (2.0 eq) at 0 °C.

-

Hydrolysis: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Pour the reaction mixture onto ice and basify with a concentrated aqueous solution of sodium hydroxide (NaOH) to pH > 12.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane (DCM) (3 x volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude amine can be purified by column chromatography.

Step 3: Synthesis of tert-Butyl 1-(4-cyanophenyl)cyclobutylcarbamate

-

Boc Protection: Dissolve the 1-(4-cyanophenyl)cyclobutanamine (1.0 eq) in DCM. Add triethylamine (Et₃N) (1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise at 0 °C.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product as a solid.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀N₂O₂ | [11] |

| Molecular Weight | 272.34 g/mol | [11] |

| Appearance | White to off-white solid | Generic |

| CAS Number | 1032349-97-5 | [11] |

| Purity | ≥98% (commercially available) | [11] |

Strategic Applications in Medicinal Chemistry

The true value of tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate lies in its application as a versatile intermediate for the synthesis of more complex drug candidates. The Boc-protected amine serves as a synthetic handle for a variety of chemical transformations.

Diagram 2: Synthetic Utility Workflow

Caption: Key synthetic transformations starting from the title building block.

Core Protocol: Boc Deprotection

The deprotection of the Boc group is a fundamental step to unmask the reactive primary amine.

Protocol: Acid-Catalyzed Boc Deprotection

-

Dissolution: Dissolve tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate (1.0 eq) in DCM.

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 eq) at 0 °C.

-

Reaction and Work-up: Stir the reaction mixture at room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed. Remove the solvent and excess TFA under reduced pressure. The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extracted.[10]

Subsequent Transformations: Building Complexity

The liberated 1-(4-cyanophenyl)cyclobutanamine is a versatile intermediate for a range of coupling reactions common in medicinal chemistry.

-

Amide Bond Formation: The amine can be readily coupled with a wide variety of carboxylic acids using standard peptide coupling reagents such as HATU, HOBt/EDCI, or by conversion of the carboxylic acid to an acid chloride. This allows for the exploration of a vast chemical space and the introduction of diverse R-groups to probe the SAR of a target.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) provides access to secondary amines, expanding the structural diversity of the synthesized library.

-

Sulfonamide Synthesis: Treatment with sulfonyl chlorides in the presence of a non-nucleophilic base yields sulfonamides, a common functional group in many approved drugs.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to ureas and thioureas, which are often employed as hydrogen bond donors and acceptors in ligand-receptor interactions.

Conclusion: A Building Block for Future Discoveries

Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate is more than just a chemical intermediate; it is a strategically designed building block that offers solutions to several challenges in modern drug discovery. Its inherent 3D nature, coupled with the presence of a key pharmacophoric element and a versatile synthetic handle, makes it an invaluable tool for medicinal chemists. By understanding the rationale behind its design and mastering its synthetic manipulation, researchers can accelerate their discovery programs and unlock new therapeutic possibilities. The protocols and insights provided in this guide are intended to empower scientists to effectively leverage this and similar scaffolds in the design and synthesis of the next generation of innovative medicines.

References

-

van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals. Available from: [Link]

-

van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available from: [Link]

-

PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Available from: [Link]

-

Jinxiang Chemical. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Available from: [Link]

-

RSC Publishing. (2022). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Available from: [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. Available from: [Link]

-

Amerigo Scientific. (n.d.). tert-Butyl 1-(4-Cyanophenyl)ethylcarbamate. Available from: [Link]

-

National Institutes of Health. (n.d.). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Available from: [Link]

-

MDPI. (2023). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Available from: [Link]

-

PubMed. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. Available from: [Link]

-

National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]

-

OCR A-Level Chemistry. (n.d.). Synthetic routes. Available from: [Link]

-

Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

-

MDPI. (n.d.). Recent Advances in Synthetic Routes to Azacycles. Available from: [Link]

-

ResearchGate. (2025). Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. Available from: [Link]

-

PubChem. (n.d.). tert-Butyl 4-cyanophenylcarbamate. Available from: [Link]

-

Knight Chemicals Online. (n.d.). tert-butyl ((1-tosylhydrazineyl)methyl)carbamate. Available from: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03226K [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 9. Boc | BroadPharm [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. chemscene.com [chemscene.com]

An In-depth Technical Guide to Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate, a notable building block in contemporary medicinal chemistry. While a detailed historical record of its specific discovery is not prominently documented in publicly available literature, this document elucidates its chemical significance, offers a reasoned synthetic pathway, and explores its potential applications by dissecting its core structural components. This analysis is grounded in established chemical principles and supported by relevant findings in drug development and organic synthesis.

Compound Profile and Physicochemical Properties

Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate is a small molecule characterized by three key structural motifs: a tert-butyl carbamate (Boc) protecting group, a central cyclobutyl ring, and a 4-cyanophenyl substituent. Each of these components imparts specific properties that are highly valued in the design of novel therapeutic agents.

| Property | Value | Source |

| CAS Number | 1032349-97-5 | [1][2][3] |

| Molecular Formula | C₁₆H₂₀N₂O₂ | [2][3] |

| Molecular Weight | 272.34 g/mol | [3] |

| Form | Solid | [1][2] |

| Storage Temperature | 2-8°C | [2] |

The Strategic Importance of Structural Motifs in Drug Design

The utility of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate in drug discovery can be best understood by examining its constituent parts.

-

The Cyclobutyl Ring: The inclusion of a cyclobutyl moiety is a strategic choice in modern medicinal chemistry. Its unique four-membered ring structure serves as a versatile scaffold that can introduce three-dimensionality into otherwise planar molecules. This can be critical for enhancing binding affinity and specificity to biological targets. Furthermore, cyclobutyl-containing drugs have shown promise in various therapeutic areas, including oncology and virology.[4]

-